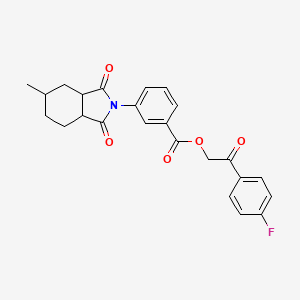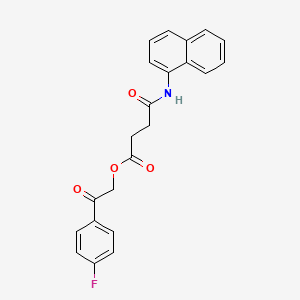
2-(4-Fluorophenyl)-2-oxoethyl 4-(naphthalen-1-ylamino)-4-oxobutanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Fluorophenyl)-2-oxoethyl 3-[(naphthalen-1-yl)carbamoyl]propanoate is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a fluorophenyl group, a naphthyl group, and a carbamoyl propanoate moiety, making it a versatile molecule for various chemical reactions and applications.
準備方法
The synthesis of 2-(4-fluorophenyl)-2-oxoethyl 3-[(naphthalen-1-yl)carbamoyl]propanoate typically involves a multi-step process. One common method includes the reaction of 4-fluorobenzaldehyde with ethyl acetoacetate in the presence of a base to form the intermediate compound. This intermediate is then reacted with naphthyl isocyanate under controlled conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity .
化学反応の分析
2-(4-Fluorophenyl)-2-oxoethyl 3-[(naphthalen-1-yl)carbamoyl]propanoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Hydrolysis: Acidic or basic hydrolysis can lead to the breakdown of the ester linkage, forming the corresponding carboxylic acid and alcohol
科学的研究の応用
2-(4-Fluorophenyl)-2-oxoethyl 3-[(naphthalen-1-yl)carbamoyl]propanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals
作用機序
The mechanism of action of 2-(4-fluorophenyl)-2-oxoethyl 3-[(naphthalen-1-yl)carbamoyl]propanoate involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. Additionally, it can interact with cellular receptors to induce apoptosis in cancer cells, making it a potential anticancer agent .
類似化合物との比較
When compared to similar compounds, 2-(4-fluorophenyl)-2-oxoethyl 3-[(naphthalen-1-yl)carbamoyl]propanoate stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Similar compounds include:
5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole: This compound also contains a fluorophenyl and naphthyl group but differs in its core structure and biological activity.
1-[(1S)-(4-Fluorophenyl)-((1′S)-1′-naphthalen-1-yl-ethylamino)-methyl]-naphthalen-2-ol: Another related compound with a fluorophenyl and naphthyl group, used in asymmetric synthesis.
特性
分子式 |
C22H18FNO4 |
|---|---|
分子量 |
379.4 g/mol |
IUPAC名 |
[2-(4-fluorophenyl)-2-oxoethyl] 4-(naphthalen-1-ylamino)-4-oxobutanoate |
InChI |
InChI=1S/C22H18FNO4/c23-17-10-8-16(9-11-17)20(25)14-28-22(27)13-12-21(26)24-19-7-3-5-15-4-1-2-6-18(15)19/h1-11H,12-14H2,(H,24,26) |
InChIキー |
CFJJOHWVAIJKOS-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)CCC(=O)OCC(=O)C3=CC=C(C=C3)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl 1-[(1-ethyl-1H-pyrazol-5-yl)methyl]-1H-pyrazole-4-carboxylate](/img/structure/B12471395.png)
![2-{4-[(Furan-2-ylcarbonyl)oxy]phenyl}-2-oxoethyl 1-(5-chloro-2-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate](/img/structure/B12471402.png)
![N-[2-(diethylamino)ethyl]-5-[(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide;(2S)-2-hydroxybutanedioic acid](/img/structure/B12471412.png)
![4-[2-(butylamino)-5-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]pyrrolo[2,3-d]pyrimidin-7-yl]cyclohexan-1-ol;dihydrochloride](/img/structure/B12471413.png)
![2-({5-[(2,6-dimethylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(4-iodophenyl)acetamide](/img/structure/B12471414.png)
![N-(2,6-difluorophenyl)-N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]-N~2~-(2-phenylethyl)glycinamide](/img/structure/B12471418.png)
![N'-cyclododecylidene-4-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}benzohydrazide](/img/structure/B12471421.png)
![N-benzyl-N-[(4-ethoxyphenyl)sulfonyl]glycine](/img/structure/B12471423.png)
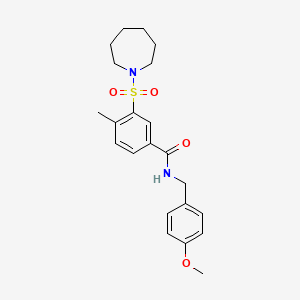
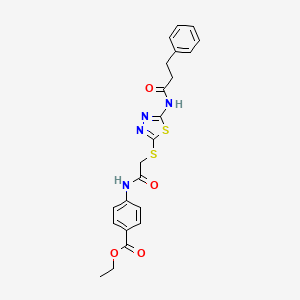
![N~2~-{4,6-bis[(2-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(4-chlorophenyl)glycinamide](/img/structure/B12471438.png)
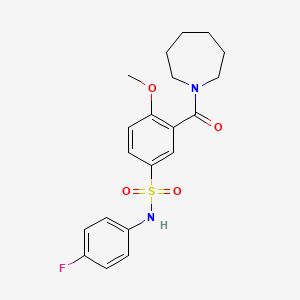
![N-cyclohexyl-2-{[N-(3,5-dimethylphenyl)-N-(methylsulfonyl)alanyl]amino}benzamide](/img/structure/B12471443.png)
